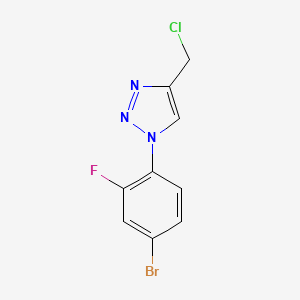![molecular formula C11H12ClN3 B1467444 4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole CAS No. 1249793-03-0](/img/structure/B1467444.png)
4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole
Descripción general
Descripción
4-(Chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole, also known as CMPMT, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound with a five-membered ring structure containing two nitrogen atoms. CMPMT has been used as a starting material for the synthesis of various compounds, such as aryl-substituted triazoles, which have been found to have a variety of biological activities. In addition, CMPMT is a common starting material for the synthesis of other heterocyclic compounds, such as imidazoles and pyrimidines.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Energetic Salts
Research has been conducted on the preparation of triazolyl-functionalized monocationic energetic salts through reactions involving similar triazole compounds. These salts exhibit good thermal stability and relatively high density, making them of interest for applications requiring materials with these properties (Wang et al., 2007).
Antimicrobial Activities
Several studies have focused on synthesizing new 1,2,4-triazole derivatives to evaluate their antimicrobial activities. These derivatives have been found to possess good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Tuberculosis Inhibition
Research into the synthesis of 4-methyl-1-substituted-1H-1,2,4-triazole-5(4H)-thione derivatives has been conducted, with some compounds tested for antibacterial activity against Mycobacterium species. These findings suggest potential applications in tuberculosis treatment (Wujec et al., 2008).
Corrosion Inhibition
Triazole derivatives have been investigated for their efficiency in corrosion inhibition of mild steel in acidic media. Such studies highlight the potential of these compounds in protecting metals against corrosion, an important consideration in industrial applications (Lagrenée et al., 2002).
Fluorescent Behavior
The fluorescent properties of certain triazole regioisomers have been explored, indicating their potential use in materials science for the development of fluorescent materials (Kamalraj et al., 2008).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-[(2-methylphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-9-4-2-3-5-10(9)7-15-8-11(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUYIYXTFFVPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine](/img/structure/B1467361.png)

![(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine](/img/structure/B1467363.png)

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467365.png)

![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467369.png)
![N-[(2,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467371.png)
![(1-Methoxypropan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467373.png)
![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467377.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467378.png)
![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467382.png)
amine](/img/structure/B1467384.png)